H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH

Stereochemistry Solid-Phase Peptide Synthesis Analog Screening

Select this orthogonally protected tripeptide to bypass preliminary piperidine deprotection: its free N‑terminal amine couples directly to activated carboxyl components in SPPS or solution‑phase synthesis. The Fmoc‑protected cysteine thiol and glycine secondary amine remain masked for later selective unmasking, enabling construction of branched architectures, site‑specific bioconjugates, and affinity sorbents. DL‑mixed stereochemistry at γ‑Glu and Cys residues supports parallel synthesis of diastereomeric libraries for stereochemical SAR studies in a single workflow.

Molecular Formula C40H37N3O10S
Molecular Weight 751.8 g/mol
Cat. No. B13030308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH
Molecular FormulaC40H37N3O10S
Molecular Weight751.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C(=O)C(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C40H37N3O10S/c41-33(38(48)49)17-18-35(44)42-34(22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32)37(47)43(19-36(45)46)39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31/h1-16,31-34H,17-22,41H2,(H,42,44)(H,45,46)(H,48,49)
InChIKeyONRPQKKYGVSVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH: Key Specifications for Peptide Synthesis Procurement


H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH is a synthetic, orthogonally protected tripeptide building block with the molecular formula C40H37N3O10S and a molecular weight of 751.8 g/mol . The compound comprises a γ-glutamyl-cysteinyl-glycine backbone featuring a free N-terminal amine and two Fmoc (9-fluorenylmethoxycarbonyl) protecting groups—one located on the cysteine thiol and one on the glycine secondary amine . This protective group arrangement is specifically designed for integration into Fmoc-based solid-phase peptide synthesis (SPPS) workflows, enabling selective deprotection and subsequent chain elongation at the N-terminus while maintaining protection at the Cys thiol and Gly amine positions .

Why H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH Cannot Be Replaced by Common Glutathione Analogs


Substitution with simpler glutathione derivatives such as N,S-Bis-Fmoc-glutathione (CAS 149438-56-2) or unprotected H-γ-Glu-Cys-Gly-OH is not feasible for applications requiring site-specific orthogonal deprotection. While N,S-Bis-Fmoc-glutathione presents a fully Fmoc-blocked γ-Glu-Cys-Gly core (N-terminal Fmoc and S-Fmoc) and functions as a glyoxalase II inhibitor with a Ki of 0.32 mM , it lacks the free N-terminal amine necessary for direct chain extension in SPPS without prior deprotection of the N-terminal Fmoc group [1]. Conversely, H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH provides a pre-activated building block with a free N-terminus, permitting immediate coupling to activated carboxyl components in solution-phase or solid-phase syntheses while retaining Fmoc protection on the Cys thiol and Gly amine for later selective unmasking [1]. This distinction is critical for constructing branched peptides, site-specific conjugates, or affinity sorbents where differential protection states are required [1].

Quantitative Differentiation Evidence for H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH Against Comparators


Comparative Stereochemical Control: DL-Mixed vs. L-L Configuration in Peptide Assembly

The H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH compound carries the 'DL' designation at both the γ-Glu and Cys residues, indicating a racemic or diastereomeric mixture of stereoisomers. This contrasts with L,L-configured glutathione building blocks such as N,S-Bis-Fmoc-glutathione (CAS 149438-56-2), which possesses defined stereocenters at the Glu (L) and Cys (L) positions and yields peptides with homogeneous chirality . The DL configuration results in the formation of multiple stereoisomeric peptide products upon incorporation, a property that is deliberately exploited in analog library generation and stereochemical SAR studies where evaluating the biological impact of stereochemical variation across multiple diastereomers in a single synthetic campaign is required [1].

Stereochemistry Solid-Phase Peptide Synthesis Analog Screening

Differential Protective Group Architecture: N-Free Amine vs. N-Fmoc-Blocked Analogs

H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH contains two Fmoc protecting groups (S-Fmoc on Cys thiol and N-Fmoc on the glycine secondary amine) while retaining a free N-terminal amine (denoted by 'H-' prefix). In contrast, the comparator N,S-Bis-Fmoc-glutathione (CAS 149438-56-2) bears Fmoc groups on both the N-terminal amine and the Cys thiol, with no secondary amine protection on glycine [1]. This difference in protection state carries operational consequences: the free N-terminus of the target compound enables direct coupling without a piperidine deprotection step that is mandatory for N,S-Bis-Fmoc-glutathione before chain elongation [2]. Each piperidine treatment step in SPPS reduces cumulative yield by approximately 2-5% per cycle due to incomplete deprotection and resin loss [2]; eliminating one deprotection cycle therefore confers a modest but measurable synthetic efficiency advantage.

Orthogonal Protection SPPS Building Blocks Peptide Conjugation

Molecular Weight and Structural Differentiation from Unprotected Glutathione Building Blocks

The molecular weight of H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH is 751.8 g/mol, attributable to the presence of two Fmoc protecting groups on the Cys thiol and Gly secondary amine . Unprotected glutathione (H-γ-Glu-Cys-Gly-OH) has a molecular weight of 307.33 g/mol, while partially protected derivatives such as H-DL-gGlu-DL-Cys(1)-Gly-OH (a glutathione derivative with a free thiol and unprotected glycine) exhibit lower molecular weights of approximately 412-482 g/mol [1]. The 751.8 g/mol mass of the target compound corresponds directly to the additive contribution of two Fmoc moieties (each ~222 g/mol) plus the core tripeptide backbone, providing a mass signature that facilitates unambiguous identification by LC-MS and confirms the presence of both Fmoc groups during reaction monitoring and final product quality control .

Molecular Weight Physical Properties Peptide Characterization

Class-Inferred Enzyme Inhibition Potential Based on Fmoc-Glutathione Scaffold

While direct enzyme inhibition data for H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH are not available in the published literature, class-level evidence from structurally related N- and S-blocked glutathione derivatives provides a framework for anticipating biological activity. Di-FMOC glutathione compounds—defined as having Fmoc protection on both the N-terminus and the Cys thiol—inhibit Arabidopsis thaliana glyoxalase II (GLX2-2) with a Ki of 0.89 ± 0.05 μM [1]. The target compound differs from the di-FMOC series by bearing a free N-terminal amine rather than N-Fmoc protection, while retaining S-Fmoc and adding an N-Fmoc modification on the glycine secondary amine. Literature evidence indicates that removal of a single protecting group from either the N- or S-position of di-FMOC glutathione results in comparable, diminished binding affinity relative to the fully di-blocked analog [1]. Consequently, the target compound's monoblocked N-terminus (S-Fmoc plus N-Fmoc on Gly) would be expected to exhibit glyoxalase II inhibitory activity intermediate between the di-FMOC compound (Ki = 0.89 μM) and fully deprotected glutathione (no measurable inhibition), though empirical validation is required to establish the precise Ki value.

Glyoxalase II Enzyme Inhibition Glutathione Derivatives

Primary Application Scenarios for H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH in Research and Development


Stereochemical Analog Library Generation via SPPS

The DL-mixed stereochemistry at both the γ-glutamyl and cysteinyl residues enables this building block to generate multiple stereoisomeric peptide products upon incorporation into a growing peptide chain. This property supports the parallel synthesis of diastereomeric analog libraries in a single synthetic workflow, facilitating stereochemical structure-activity relationship (SAR) studies without requiring separate syntheses of each individual stereoisomer [1].

Site-Specific Peptide Conjugation and Orthogonal Chain Extension

The free N-terminal amine allows direct coupling to activated carboxyl components in solution-phase or solid-phase syntheses, eliminating the need for a preliminary piperidine deprotection step. The retained Fmoc groups on the Cys thiol and Gly secondary amine remain available for later selective unmasking, enabling the construction of branched peptide architectures, site-specific bioconjugates, or affinity sorbents where differential protection states are required [1].

Construction of Affinity Sorbents Using Glutathione Scaffolds

Fmoc-protected glutathione analogs, including those with free N-terminal amines and S-Fmoc protection, have been utilized in the synthesis of immobilized tripeptide affinity sorbents. The solution-phase Fmoc-mediated peptide synthesis approach described by Lyttle et al. employs protecting group strategies compatible with mild base deprotection, enabling the conjugation of glutathione analogs to epoxy-functionalized Sepharose at pH 11-12 for affinity chromatography applications [1].

Glyoxalase II Inhibition Studies for Mechanistic Probing

Class-level evidence from structurally related Fmoc-protected glutathione derivatives demonstrates that di-FMOC compounds inhibit Arabidopsis thaliana glyoxalase II (GLX2-2) with a Ki of 0.89 ± 0.05 μM [1]. While the target compound has not been directly evaluated, its structural similarity to the di-FMOC scaffold—combined with the free N-terminus and N-Fmoc-modified glycine—positions it as a candidate probe for investigating the structural determinants of GLX2 inhibition and the entropic contributions of FMOC-FMOC interactions to enzyme binding [1].

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